Ethyl 5,7-difluoro-1H-indole-2-carboxylate is a synthetic compound that belongs to the indole family, which is characterized by a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. Indoles are significant in medicinal chemistry due to their diverse biological activities and are commonly found in various natural products and pharmaceuticals. Ethyl 5,7-difluoro-1H-indole-2-carboxylate features two fluorine atoms at the 5 and 7 positions of the indole ring, enhancing its chemical properties and potential applications in drug development.
This compound is synthesized from commercially available indole derivatives through various chemical methods. Its synthesis often involves fluorination reactions followed by esterification processes.
Ethyl 5,7-difluoro-1H-indole-2-carboxylate is classified as an indole derivative and an ester, specifically an ethyl ester of 5,7-difluoro-1H-indole-2-carboxylic acid. Its molecular formula is with a molecular weight of approximately 225.19 g/mol.
The synthesis of Ethyl 5,7-difluoro-1H-indole-2-carboxylate can be achieved through several methods:
The synthesis typically requires careful control of reaction conditions including temperature, solvent choice, and reaction time to optimize yield and purity. Techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry are employed for characterization and confirmation of the product structure.
The molecular structure of Ethyl 5,7-difluoro-1H-indole-2-carboxylate consists of:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 225.19 g/mol |
IUPAC Name | Ethyl 5,7-difluoro-1H-indole-2-carboxylate |
InChI | InChI=1S/C11H9F2NO2/c1-2-16-11(15)9-4-6-3-7(12)5-8(13)10(6)14-9/h3-5,14H,2H2,1H3,(H,15,16) |
InChI Key | HDQWIGXSLOUUMR-UHFFFAOYSA-N |
Canonical SMILES | CCC1=C(C=C2C=C(NC2=C1F)C(=O)O)F |
Ethyl 5,7-difluoro-1H-indole-2-carboxylate can participate in various chemical reactions due to its functional groups:
The choice of reaction conditions significantly influences product distribution and yield. For instance, varying temperatures or solvents can favor different substitution patterns on the indole ring.
The mechanism of action for Ethyl 5,7-difluoro-1H-indole-2-carboxylate involves its interaction with specific biological targets:
Research indicates that similar indole derivatives have shown potential in modulating biological activities such as anti-inflammatory and anticancer effects through receptor interactions and enzyme inhibition .
Ethyl 5,7-difluoro-1H-indole-2-carboxylate typically appears as a crystalline solid with specific melting points depending on purity.
Key chemical properties include:
Physical properties such as boiling point and melting point are often determined experimentally but may vary based on purity levels.
Ethyl 5,7-difluoro-1H-indole-2-carboxylate has several applications in scientific research:
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: